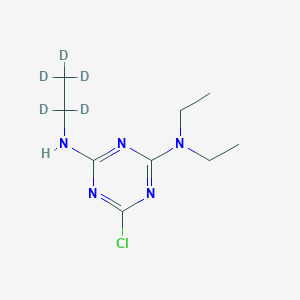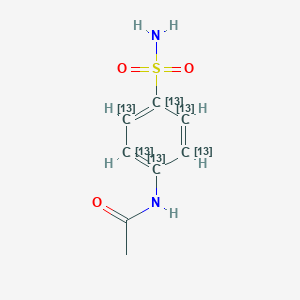
N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Acetylsulfanilamide-(ring-13C6), VETRANAL™, analytical standard is a specialized compound used primarily for analytical purposes. It is a labeled version of N4-Acetylsulfanilamide, where the benzene ring is substituted with carbon-13 isotopes. This labeling allows for precise analytical measurements, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetylsulfanilamide-(ring-13C6) involves the acetylation of sulfanilamide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of the hydrogen atoms in the benzene ring with carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity and consistency of the final product. Quality control measures, such as HPLC and GC, are employed to verify the isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
N4-Acetylsulfanilamide-(ring-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N4-Acetylsulfanilamide-(ring-13C6) is widely used in scientific research due to its labeled isotopes, which allow for precise analytical measurements. Its applications include:
Chemistry: Used as a standard in HPLC and GC for the quantification of sulfonamides.
Biology: Employed in metabolic studies to trace the pathways of sulfonamide metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of sulfonamides in the body.
Mecanismo De Acción
The mechanism of action of N4-Acetylsulfanilamide-(ring-13C6) involves its interaction with bacterial enzymes. The compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
N4-Acetylsulfanilamide: The non-labeled version of the compound.
Sulfanilamide: The parent compound without the acetyl group.
N4-Acetylsulfanilamide-(ring-12C6): The version with the naturally occurring carbon-12 isotopes.
Uniqueness
N4-Acetylsulfanilamide-(ring-13C6) is unique due to its isotopic labeling, which allows for more precise analytical measurements compared to its non-labeled counterparts. This makes it particularly valuable in research and industrial applications where accuracy and precision are paramount .
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
N-(4-sulfamoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clave InChI |
PKOFBDHYTMYVGJ-CLQMYPOBSA-N |
SMILES isomérico |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


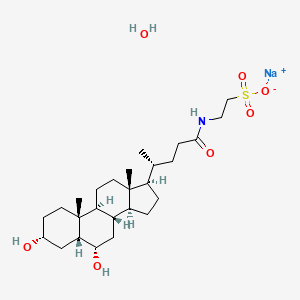
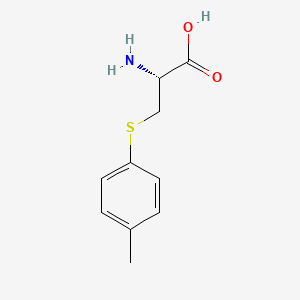
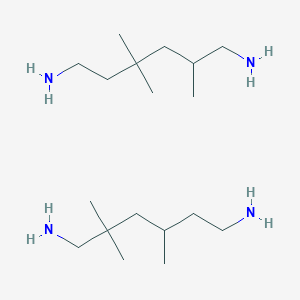
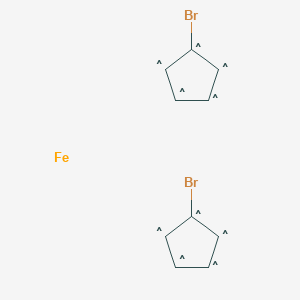
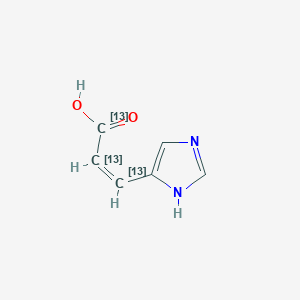

![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)


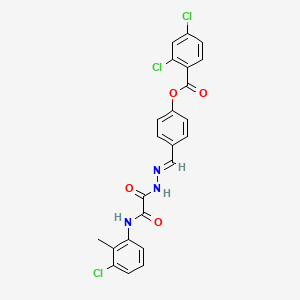


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
